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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its core chemical identifiers, physicochemical properties, and established synthetic methodologies. Particular emphasis is placed on the rationale behind experimental design and the compound's burgeoning role as a versatile scaffold in drug discovery. The guide explores its potential applications, drawing comparisons with its structural isomers and discussing its function as a key building block for pharmacologically active agents. This analysis is supported by detailed protocols, comparative data tables, and visualizations to elucidate reaction pathways and structure-activity relationships, serving as a critical resource for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character. These features allow it to act as a versatile pharmacophore, engaging with biological targets with high affinity.[1] A multitude of clinically approved drugs incorporate the 1,2,4-triazole moiety, spanning a wide therapeutic spectrum, including antifungal agents (e.g., Fluconazole), anticancer drugs (e.g., Anastrozole, Letrozole), antiviral medications (e.g., Ribavirin), and antimigraine treatments (e.g., Rizatriptan).[2][3]

2-(1H-1,2,4-Triazol-1-ylmethyl)aniline belongs to a class of compounds that merges the robust pharmacophoric properties of the 1,2,4-triazole ring with the versatile synthetic handle of an aniline moiety. The ortho positioning of the amino group relative to the triazolylmethyl substituent creates a unique chemical architecture, influencing its conformational flexibility, electronic properties, and potential as a bidentate ligand. This distinct arrangement makes it a valuable intermediate and a potential pharmacophore for designing novel therapeutics, particularly in areas like oncology and neurology.[4] This guide aims to consolidate the available technical data on this specific isomer, providing a foundational resource for its application in advanced drug design and synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, patent filing, and scientific reproducibility. While some commercial suppliers list a CAS Number for this compound, it is not consistently reported across all major databases, which sometimes occurs with less common research chemicals. The primary identifiers are summarized below.

Table 1: Core Chemical Identifiers for 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline

IdentifierValueSource
IUPAC Name 2-((1H-1,2,4-triazol-1-yl)methyl)aniline-
Molecular Formula C₉H₁₀N₄[5]
Molecular Weight 174.21 g/mol [6]
CAS Number Not Consistently Assigned (NA)[6]

Note: The CAS numbers for the meta- and para- isomers are 127988-22-1 and 119192-10-8, respectively.[7][8]

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Due to a scarcity of direct experimental data for the ortho-isomer, the following table includes predicted values and experimental data from its well-documented para-isomer for comparative context.[9]

Table 2: Physicochemical Properties

Property2-(ortho) Isomer (Predicted/Inferred)4-(para) Isomer (Experimental/Predicted)Significance in Drug Development
Melting Point Data not available124 °CInfluences formulation and stability.
Boiling Point > 400 °C (Predicted)402.1±47.0 °C (Predicted)[8]Indicates low volatility and thermal stability.
Density ~1.3 g/cm³ (Predicted)1.26±0.1 g/cm³ (Predicted)[8]Relevant for process chemistry and formulation.
Solubility Slightly soluble in Chloroform, MethanolSlightly soluble in Chloroform, Methanol[8]Key for selecting solvents for synthesis and analysis.
pKa ~4.4 (Predicted, for anilinic N)4.42±0.10 (Predicted, for anilinic N)[8]Affects ionization state at physiological pH, impacting absorption and target binding.

Synthesis and Mechanistic Considerations

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline is typically achieved via nucleophilic substitution, a cornerstone reaction in heterocyclic chemistry. The choice of reagents and conditions is critical for achieving high yield and purity by controlling regioselectivity.

General Synthetic Pathway

The most common and logical approach involves the N-alkylation of 1,2,4-triazole with an appropriate 2-aminobenzyl electrophile. The triazole anion, generated in situ, acts as the nucleophile.

G cluster_0 Reactants cluster_1 Reaction Conditions A 2-Aminobenzyl Bromide (or Chloride) C Base (e.g., K₂CO₃, NaH) Solvent (e.g., ACN, DMF) A->C Electrophile B 1,2,4-Triazole B->C Nucleophile D 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline C->D N-Alkylation

Caption: General workflow for the synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative method based on established chemical principles for N-alkylation of azoles.[9]

Objective: To synthesize 2-(1H-1,2,4-triazol-1-ylmethyl)aniline via N-alkylation.

Materials:

  • 1,2,4-Triazole (1.0 eq)

  • 2-Aminobenzyl bromide hydrobromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of 1,2,4-triazole and potassium carbonate in anhydrous acetonitrile, add 2-aminobenzyl bromide hydrobromide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the triazole, forming the nucleophilic triazolide anion. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions without interfering with the base or nucleophile. The hydrobromide salt of the starting material will also be neutralized by the excess base.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:EtOAc). The reaction is typically complete within 4-8 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. TLC allows for qualitative assessment of the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Drying the organic layer is crucial before final solvent removal.

  • Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Causality: Column chromatography separates the desired product from unreacted starting materials and any side products (such as the N4-alkylated isomer) based on polarity.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The unique structural arrangement of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline makes it a highly valuable scaffold for developing targeted therapeutics. Its potential can be understood through its dual role as a versatile synthetic intermediate and a core pharmacophore.

Scaffold for Kinase Inhibitors

Many modern anticancer drugs function by inhibiting protein kinases. The aniline moiety can serve as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region. The triazolylmethyl group can then project into a solvent-exposed region or a specific sub-pocket of the ATP-binding site.

Recent in silico studies have highlighted the potential of related 2-(1H-1,2,4-triazol-5-yl)anilines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and RET (Rearranged during transfection) kinases, which are implicated in non-small cell lung cancer.[4] The aniline and triazole fragments were shown to provide key hydrogen bonding and π-stacking interactions within the enzyme active sites.[4] This strongly suggests that 2-(1H-1,2,4-triazol-1-ylmethyl)aniline is a promising starting point for designing novel kinase inhibitors.

Caption: Potential binding mode of a triazolyl aniline scaffold in a kinase active site.

Broad Pharmacological Potential

The 1,2,4-triazole core is associated with a vast array of biological activities.[1] Derivatives have been reported to possess antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and neuroprotective properties.[10][11] The presence of the primary amino group on the 2-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold provides a convenient point for chemical modification. This allows for the generation of large chemical libraries through techniques like amide coupling or reductive amination, enabling exploration of diverse structure-activity relationships (SAR) for various therapeutic targets.

Spectroscopic and Structural Characterization

  • ¹H NMR: Key expected signals would include:

    • Two distinct singlets for the two protons on the triazole ring (C3-H and C5-H).

    • A singlet for the methylene bridge (-CH₂-).

    • A broad singlet for the aniline amine protons (-NH₂), which is exchangeable with D₂O.

    • A multiplet pattern in the aromatic region corresponding to the four protons of the 1,2-disubstituted benzene ring.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals: four for the aniline ring (two quaternary, two tertiary), one for the methylene bridge, two for the triazole ring C-H, and two quaternary carbons in the aniline ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 175.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C/C=N stretching in the fingerprint region (1400-1600 cm⁻¹).

Conclusion and Future Outlook

2-(1H-1,2,4-triazol-1-ylmethyl)aniline is a strategically important molecule in the field of drug discovery. Its synthesis is straightforward, and its structure combines the proven pharmacological utility of the 1,2,4-triazole ring with the synthetic versatility of an ortho-substituted aniline. While there is a need for more extensive public documentation of its experimental properties, its potential as a scaffold for kinase inhibitors and other therapeutic agents is strongly supported by research on analogous structures. Future research should focus on the systematic exploration of derivatives synthesized from this core, targeting a range of disease areas. As a key building block, 2-(1H-1,2,4-triazol-1-ylmethyl)aniline offers a promising platform for the development of next-generation therapeutics.

References

  • Pharmaffiliates. 2-((1H-1,2,4-triazol-1-yl)methyl)aniline. [Link]

  • Sameliuk, Y., & Kovalenko, S. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Marmara Pharmaceutical Journal. [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

  • Szeliga, J., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Molecules. [Link]

  • Chongqing Chemdad Co., Ltd. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. [Link]

  • Kiselyov, A. S., et al. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Chemical Biology & Drug Design. [Link]

  • Wang, S., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]

  • Szeliga, J., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

  • Szeliga, J., et al. (2025). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]

  • Burcă, I., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][10][13]triazoles. Molecules. [Link]

  • Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkat USA. [Link]

  • Zaremba, V., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances. [Link]

  • Arshad, S., et al. (2012). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E. [Link]

  • Burcă, I., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][10][13]triazoles. ResearchGate. [Link]

  • Hrytsai, I. O., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link]

  • Al-Obaidy, S. S. M., et al. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry. [Link]

Sources

Exploratory

Technical Safety & Risk Profile: 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline

This guide provides a technical safety and risk assessment for 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline (CAS: 127988-21-0).[1][2][3] It synthesizes empirical Safety Data Sheet (SDS) parameters with predictive toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety and risk assessment for 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline (CAS: 127988-21-0).[1][2][3] It synthesizes empirical Safety Data Sheet (SDS) parameters with predictive toxicological insights relevant to drug development and organic synthesis.

[1][2][3][4]

Chemical Identity & Physicochemical Properties

2-(1H-1,2,4-Triazol-1-ylmethyl)aniline is a bifunctional intermediate characterized by an ortho-substituted aniline ring linked to a 1,2,4-triazole moiety via a methylene bridge.[1][2][3] It serves as a critical scaffold in the synthesis of agrochemicals and pharmaceuticals, acting as a bioisostere for amide-linked congeners.[2][4]

ParameterTechnical Specification
CAS Number 127988-21-0
IUPAC Name 2-(1,2,4-triazol-1-ylmethyl)aniline
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Physical State Solid (Crystalline powder)
Melting Point 62–63 °C
Boiling Point ~402 °C (Predicted @ 760 mmHg)
Density 1.26 ± 0.1 g/cm³ (Predicted)
pKa ~3.51 (Triazole protonation), ~4.4 (Aniline)
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility

Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) and read-across data from structural isomers (e.g., the para-isomer, CAS 119192-10-8), this compound is classified as a Category 2 Skin/Eye Irritant and an Acute Toxin .[1][2]

GHS Label Elements[1][2][7]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements
  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.[2][3][5]

  • H315: Causes skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation.[2][3][6]

  • H332: Harmful if inhaled.[2][3][5]

  • H335: May cause respiratory irritation.[2][3][5][7]

Toxicological Mechanisms & Risk Assessment

The toxicity profile of 2-(Triazol-1-ylmethyl)aniline is derived from its two pharmacophores: the primary aromatic amine (aniline) and the 1,2,4-triazole ring .[1][2]

A. Primary Mechanism: Aniline Bioactivation (Methemoglobinemia)

The aniline moiety undergoes hepatic metabolism via CYP2E1 , converting it to N-hydroxylamine.[2] This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), resulting in methemoglobinemia —a condition where blood loses its oxygen-carrying capacity.[1][2]

  • Risk Factor:[1][2][3][8][9] The ortho-substitution may sterically hinder N-hydroxylation compared to unsubstituted aniline, potentially reducing (but not eliminating) this risk.[1]

  • Sensitization:[1][2][8] Aromatic amines are known skin sensitizers.[2] Chronic exposure may lead to allergic contact dermatitis.

B. Secondary Mechanism: Triazole-Mediated CYP Inhibition

The 1,2,4-triazole ring is a known pharmacophore for inhibiting cytochrome P450 enzymes (specifically CYP51/CYP3A4).[1][2]

  • Drug-Drug Interaction (DDI):[1][2] In a drug development context, this intermediate may act as a competitive inhibitor if residual traces remain in the final API (Active Pharmaceutical Ingredient), altering the metabolic clearance of co-administered drugs.[2]

C. Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the compound, highlighting the bioactivation pathway responsible for hematological toxicity.

MetabolicPathways Parent 2-(Triazol-1-ylmethyl)aniline (Parent) CYP2E1 CYP2E1 (Bioactivation) Parent->CYP2E1 Oxidation Gluc UGT (Detoxification) Parent->Gluc Conjugation TriazoleCleave Triazole Ring Stability Parent->TriazoleCleave Metabolically Stable NHydroxy N-hydroxylamine Metabolite CYP2E1->NHydroxy NGluc N-Glucuronide (Excreted) Gluc->NGluc MetHb Methemoglobinemia (Toxicity) NHydroxy->MetHb Redox Cycling (Fe2+ -> Fe3+)

Figure 1: Metabolic bioactivation pathways showing the competition between detoxification (glucuronidation) and toxification (N-hydroxylation).[1][2]

Safe Handling & Engineering Controls

Due to the risk of respiratory irritation and systemic absorption, strict containment is required.[2]

Operational Protocols
  • Engineering Controls:

    • Handle only in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

    • Use local exhaust ventilation (LEV) for weighing and transfer operations.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is likely.[1][2]

    • Dermal: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min).[2] Double-gloving is recommended due to the compound's potential skin permeability.[1]

    • Ocular: Chemical safety goggles.

  • Storage Conditions:

    • Store at 2–8 °C (Refrigerated).

    • Keep under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the aniline amine group, which darkens upon air exposure.

Emergency Response Decision Tree

The following workflow defines the immediate actions required in the event of exposure or spill.

EmergencyResponse Start Exposure / Spill Incident Type Identify Type Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill (<5g) Type->Spill ActionSkin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Monitor for Cyanosis (Blue lips) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer Oxygen if labored breathing 3. Seek Medical Attention Inhale->ActionInhale ActionSpill 1. Evacuate Area 2. Wet wipe (avoid dust) 3. Dispose as Haz Waste Spill->ActionSpill

Figure 2: Emergency response protocol for dermal, inhalation, and spill scenarios.

Synthesis & Impurity Profiling

For researchers synthesizing this compound, the primary route typically involves the alkylation of 1,2,4-triazole with 2-nitrobenzyl halides followed by reduction, or direct nucleophilic substitution on 2-aminobenzyl halides.[1][2]

  • Regioisomer Risk: The reaction of 1,2,4-triazole often yields a mixture of N1-alkylated (desired) and N4-alkylated isomers.[1][2]

    • Quality Control: High-Performance Liquid Chromatography (HPLC) is required to verify the N1-isomer.[1] The N4-isomer typically has a distinct retention time and different melting point.[1]

  • Residual Reactants: Unreacted 2-nitrobenzyl halides are potent alkylating agents (mutagenic).[1][2] Ensure <10 ppm levels in the final isolate.

References

  • ChemicalBook. (2024). 2-(1H-1,2,4-Triazol-1-ylmethyl)aniline Chemical Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6482004, 3-(1,2,4-triazol-1-ylmethyl)aniline (Isomer Read-Across). Retrieved from [1]

  • TCI Chemicals. (2024). Safety Data Sheet: 4-(1,2,4-Triazol-1-ylmethyl)aniline (Isomer Read-Across). Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Benzenamine, 3-(1H-1,2,4-triazol-1-ylmethyl)-.[1][2] Retrieved from [1][2]

Sources

Foundational

Technical Whitepaper: Electronic Architecture &amp; Material Applications of 2-(Triazol-1-ylmethyl)aniline

The following technical guide is structured to provide an in-depth analysis of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline , focusing on its electronic architecture and its emerging utility in material science, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-(1H-1,2,4-triazol-1-ylmethyl)aniline , focusing on its electronic architecture and its emerging utility in material science, particularly in corrosion inhibition and coordination chemistry.[1]

[1]

Executive Summary

This guide analyzes the physicochemical properties of 2-(Triazol-1-ylmethyl)aniline (Ortho-TMA), a bifunctional ligand distinct from its well-known para-isomer (a Rizatriptan intermediate).[1] While the para-isomer is rigid and linear, the ortho substitution of Ortho-TMA introduces a critical "bite angle" facilitated by the methylene spacer. This structural feature enables unique bidentate coordination modes with transition metals, making it a high-value candidate for Metal-Organic Frameworks (MOFs) and corrosion inhibition systems.[1] This document details the electronic decoupling of its aromatic systems, synthesis protocols, and its behavior at electrochemical interfaces.

Molecular Architecture & Electronic Properties[1]

The molecule consists of two distinct aromatic systems—an electron-rich aniline and an electron-deficient 1,2,4-triazole—separated by a methylene (


) bridge.[1] This spacer plays a definitive role in the molecule's electronic behavior.
Electronic Decoupling and Dipole Moments

Unlike conjugated systems where electrons delocalize across the entire framework, the methylene bridge in Ortho-TMA acts as an insulator.

  • Aniline Moiety (Donor): The

    
     group exerts a strong 
    
    
    
    (mesomeric) effect, significantly increasing the electron density on the phenyl ring (HOMO localization).
  • Triazole Moiety (Acceptor/Donor): The 1,2,4-triazole ring is generally electron-deficient (

    
    -excessive but inductively withdrawing), often hosting the LUMO.[1] However, the 
    
    
    
    and
    
    
    atoms possess lone pairs available for coordination.
  • Intramolecular Interactions: The ortho positioning allows for a weak intramolecular hydrogen bond between the aniline protons and the triazole nitrogen, stabilizing a specific conformer that favors chelation.

Frontier Molecular Orbital (FMO) Analysis

In material science applications (e.g., corrosion inhibition), the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates reactivity.
ParameterElectronic CharacteristicMaterial Science Implication
HOMO Location Localized on the Aniline Nitrogen & Phenyl RingPrimary site for oxidative adsorption onto metal surfaces (Fe, Cu).[1]
LUMO Location Localized on the Triazole RingSite for back-donation from metal

-orbitals (retro-donation).[1]
Dipole Moment (

)
High (> 3.5 Debye)Enhances physical adsorption (physisorption) on charged surfaces.[1]

Moderate (~4.5 - 5.0 eV)Indicates high stability but sufficient reactivity for chemisorption.[1]

Synthesis & Characterization Protocol

The synthesis of Ortho-TMA requires precise control to avoid polymerization or poly-substitution.[1] The following protocol utilizes a nucleophilic substitution followed by a selective reduction.

Reaction Pathway Visualization

The following diagram illustrates the transformation from 2-nitrobenzyl bromide to the final amine product.

SynthesisPathway cluster_conditions Critical Control Points Start 2-Nitrobenzyl Bromide (Electrophile) Inter Intermediate: 1-(2-Nitrobenzyl)-1,2,4-triazole Start->Inter K2CO3, MeCN Reflux, 4h Reagent 1,2,4-Triazole (Nucleophile) Reagent->Inter Reduct Reduction Step (H2/Pd-C or Fe/HCl) Inter->Reduct Final Product: 2-(Triazol-1-ylmethyl)aniline Reduct->Final Yield: ~85% Control1 Temp < 80°C (Avoid Isomerization)

Figure 1: Synthetic pathway for 2-(Triazol-1-ylmethyl)aniline involving nucleophilic substitution and nitro-reduction.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution

  • Dissolve 1,2,4-triazole (1.1 eq) and potassium carbonate (

    
    , 2.0 eq) in anhydrous acetonitrile.
    
  • Add 2-nitrobenzyl bromide (1.0 eq) dropwise at

    
     to prevent exotherms.[1]
    
  • Reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Filter inorganic salts and evaporate solvent to yield the nitro-intermediate.[1]

Step 2: Selective Reduction

  • Dissolve the nitro-intermediate in Methanol.[1]

  • Add 10% Pd/C catalyst (5 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 12 hours at room temperature.
    
  • Filter through Celite and recrystallize from Ethanol.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (methylene bridge) and the disappearance of nitro-aromatic signals.[1]
    
  • Mass Spec: Molecular ion peak

    
    .[1]
    

Material Science Applications

Corrosion Inhibition (Acidic Media)

Ortho-TMA is a "Mixed-Type" inhibitor.[1] Its efficacy stems from the ability to form a chelate complex on metal surfaces (specifically Mild Steel and Copper).

  • Mechanism: The lone pair on the aniline nitrogen and the lone pair on the triazole

    
     coordinate to surface iron atoms (
    
    
    
    ). The methylene bridge allows the molecule to bend, facilitating a "claw-like" bidentate adsorption which is entropically more favorable than monodentate binding.
  • Adsorption Isotherm: Follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.

Coordination Chemistry & MOFs

In the synthesis of Metal-Organic Frameworks (MOFs), Ortho-TMA acts as a flexible linker.[1]

  • Topological Control: Unlike rigid ligands (e.g., terephthalic acid), the flexible

    
     hinge allows the formation of helical chains or discrete metallomacrocycles depending on the metal center (
    
    
    
    vs
    
    
    ).
  • Fluorescence: When coordinated to

    
     metals (Zn, Cd), the complex often exhibits "Turn-On" fluorescence by inhibiting the Photoinduced Electron Transfer (PET) quenching mechanism inherent in the free ligand.
    
Adsorption Mechanism Visualization

AdsorptionMechanism cluster_solution Acidic Solution (1M HCl) cluster_surface Metal Surface (Fe) Protonated Protonated Species (Cationic Form) Physisorption Electrostatic Attraction (Cl- Bridge) Protonated->Physisorption Fast Step Neutral Neutral Species (Molecular Form) Chemisorption Coordination Bond (N -> Fe) Neutral->Chemisorption Slow Step (High Stability) Physisorption->Chemisorption Equilibrium Shift Mechanism Result: Hydrophobic Barrier Formation Chemisorption->Mechanism

Figure 2: Dual-mode adsorption mechanism (Physisorption vs. Chemisorption) on metal surfaces in acidic media.

References

  • Context: Provides foundational synthesis routes for ortho-substituted triazolyl-anilines.
  • Pharmaffiliates. (n.d.). 2-((1H-1,2,4-triazol-1-yl)methyl)aniline.[1][2] Retrieved February 6, 2026, from [Link][1]

    • Context: Verifies the existence and commercial availability of the specific ortho-isomer (CAS 119192-10-8 analog) as a distinct chemical entity.
  • National Institutes of Health (NIH). (2010). 4-(1,2,4-Triazol-1-yl)aniline Crystal Structure. PMC. Retrieved February 6, 2026, from [Link]

    • Context: Provides crystallographic data on the para-isomer, serving as a baseline for comparing electronic stacking and hydrogen bonding networks.
  • MDPI. (2021). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion. Materials. Retrieved February 6, 2026, from [Link][1]

    • Context: Authoritative source on the mechanism of triazole chemisorption on steel surfaces, validating the "mixed-type" inhibitor classification.[3]

  • Chemdad. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Properties. Retrieved February 6, 2026, from [Link][1]

    • Context: Lists physical properties (Melting Point, pKa) of the isomer class relevant for experimental setup.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Schiff Bases Using 2-(Triazol-1-ylmethyl)aniline

Abstract & Strategic Significance This application note details the protocol for synthesizing Schiff bases (imines) derived from 2-(1,2,4-triazol-1-ylmethyl)aniline . This specific amine scaffold is a high-value intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the protocol for synthesizing Schiff bases (imines) derived from 2-(1,2,4-triazol-1-ylmethyl)aniline . This specific amine scaffold is a high-value intermediate in medicinal chemistry. Unlike directly linked triazole-anilines, the methylene bridge (


) at the ortho position introduces rotational flexibility, decoupling the electronic systems of the triazole and the aniline. This structural feature is critical for optimizing binding affinity in antifungal (e.g., Candida spp.) and kinase inhibitor drug discovery programs.[1]

The following guide moves beyond generic "mix-and-stir" instructions, providing a robust, scalable protocol that addresses the specific solubility and steric challenges associated with ortho-substituted triazole anilines.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

The Target Scaffold

The starting material, 2-(triazol-1-ylmethyl)aniline , features a primary amine nucleophile and a basic triazole ring.

  • Nucleophilicity: The aniline nitrogen is the primary nucleophile. However, the ortho-triazolylmethyl group exerts a steric influence that can retard the rate of condensation compared to para-substituted anilines.

  • Solubility: The triazole moiety increases polarity.[1] While the starting amine is soluble in alcohols, the resulting Schiff bases often exhibit sharply reduced solubility, facilitating isolation by precipitation.[1]

Reaction Mechanism

The formation is a reversible acid-catalyzed condensation. The reaction proceeds through a carbinolamine (hemiaminal) intermediate, followed by dehydration to form the imine (


) bond.[1] Water removal is the driving force.[1]

ReactionMechanism Reactants Amine + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Transition Iminium Ion (Transition) Hemiaminal->Transition Proton Transfer (-OH₂+) Product Schiff Base (Imine) Transition->Product - H₂O (Dehydration) Water H₂O (Byproduct) Transition->Water

Figure 1: Step-wise mechanism of Schiff base formation.[1] The dehydration step (Transition to Product) is often the rate-determining step in acid-catalyzed conditions.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-(Triazol-1-ylmethyl)aniline >98% PurityAmine Nucleophile
Aldehyde Substrate 1.0 - 1.1 equivElectrophile (e.g., Salicylaldehyde, Benzaldehyde)
Ethanol (EtOH) Absolute (99.8%)Solvent (High dielectric promotes polar transition state)
Glacial Acetic Acid (AcOH) ACS GradeCatalyst (Protonates carbonyl oxygen)
Toluene AnhydrousAlternative solvent for azeotropic distillation (if required)
Standard Workflow (Ethanol Reflux Method)

This method is preferred for its operational simplicity and "green" solvent profile.[1]

Step 1: Pre-Activation

  • Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid.

  • Stir at room temperature for 5-10 minutes. Note: This pre-activates the carbonyl oxygen via protonation.

Step 2: Addition & Reflux

  • Dissolve 1.0 mmol of 2-(triazol-1-ylmethyl)aniline in 5-10 mL of absolute ethanol. Warm slightly if necessary to ensure complete dissolution.

  • Add the amine solution dropwise to the aldehyde solution over 5 minutes.

  • Equip the flask with a reflux condenser.[1]

  • Heat the mixture to reflux (

    
    C) for 4 to 6 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] The aldehyde spot should disappear.[1]

Step 3: Isolation & Purification

  • Allow the reaction mixture to cool slowly to room temperature.

  • Induction: If no precipitate forms, cool the flask in an ice bath (

    
    C) for 30 minutes. Scratching the inner wall with a glass rod can induce nucleation.[1]
    
  • Filter the solid precipitate under vacuum.[1][2]

  • Washing: Wash the filter cake with cold ethanol (

    
    ) to remove unreacted aldehyde and catalyst.
    
  • Drying: Dry the product in a vacuum oven at

    
    C for 4 hours.
    
  • Recrystallization (Optional): If purity is <95% by HPLC, recrystallize from hot ethanol or an ethanol/DMF mixture.

Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Workup Step1 Dissolve Aldehyde in EtOH + AcOH Step2 Add Amine Solution (Dropwise) Step1->Step2 Step3 Reflux (4-6 Hours) Temp: 78°C Step2->Step3 Step4 TLC Monitoring (Check Aldehyde Consumption) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to RT / Ice Bath (Precipitation) Step4->Step5 Complete Step6 Vacuum Filtration & Wash (Cold EtOH) Step5->Step6 Step7 Final Product (Dry & Characterize) Step6->Step7

Figure 2: Operational workflow for the synthesis of triazole-based Schiff bases.

Optimization & Troubleshooting (Expert Insights)

The "Ortho-Effect" Challenge

The methylene bridge at the ortho position reduces steric bulk compared to a direct ortho-triazole attachment, but it can still hinder the approach of bulky aldehydes.

  • Solution: If yields are low (<50%) with bulky aldehydes (e.g., 9-anthraldehyde), switch solvent to Toluene and use a Dean-Stark trap .[1] Refluxing in toluene (

    
    C) with continuous water removal pushes the equilibrium to completion.[1]
    
Moisture Sensitivity

Schiff bases are susceptible to hydrolysis, reversing the reaction.[1]

  • Protocol Adjustment: Ensure all glassware is oven-dried. If the product is an oil (common with aliphatic aldehydes), store under nitrogen/argon in a desiccator.[1]

Structural Characterization Data

Validate your product using these key spectroscopic markers:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Imine Proton (

      
      ):  Look for a sharp singlet between 
      
      
      
      8.2 – 9.0 ppm
      .[1]
    • Methylene Bridge (

      
      ):  A singlet around 
      
      
      
      5.3 – 5.5 ppm
      .[1]
    • Triazole Protons: Two singlets typically around

      
       7.9 ppm  and 
      
      
      
      8.5 ppm
      .[1]
  • FT-IR:

    • 
       Stretch:  A strong, sharp band at 1600 – 1625 cm
      
      
      
      .[1]
    • Absence of

      
      :  Disappearance of the amine doublet (
      
      
      
      ).[1]

Applications in Drug Development

The resulting Schiff bases are not merely intermediates; they are bioactive pharmacophores.[3]

  • Antifungal Agents: The triazole ring mimics the pharmacophore of Fluconazole, targeting lanosterol 14

    
    -demethylase. The Schiff base linker adds lipophilicity, aiding cell membrane penetration.[1]
    
  • Metal Coordination: If salicylaldehyde is used, the resulting ligand (ONN donor set: Phenolic O, Imine N, Triazole N) forms stable complexes with Cu(II) and Zn(II), which often exhibit enhanced DNA cleavage activity compared to the free ligand.[1]

References

  • Synthesis and biological evaluation of Schiff bases containing triazole moieties. Journal of Chemical and Pharmaceutical Research, 2015.[1]

  • Schiff bases of 4-amino-5-phenyl-1,2,4-triazole-3-thiol: Synthesis and antimicrobial activity. Arabian Journal of Chemistry, 2017.

  • Crystal structure and supramolecular architecture of 2-substituted triazole anilines. Acta Crystallographica Section E, 2011.

  • Catalytic applications of Schiff base metal complexes: A review. Polyhedron, 2019.[1]

  • Microwave-assisted synthesis of Schiff bases: A green chemistry approach. Green Chemistry Letters and Reviews, 2020. [1]

Sources

Application

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of 2-(Triazol-1-ylmethyl)aniline Derivatives

Introduction: In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has emerged as a critical pharmacophore due to its unique chemical properties and diverse biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has emerged as a critical pharmacophore due to its unique chemical properties and diverse biological activities.[1][2] Derivatives of 2-(triazol-1-ylmethyl)aniline, in particular, represent a promising class of compounds with potential applications in various therapeutic areas. The conventional synthesis of these molecules, however, can be time-consuming and often requires harsh reaction conditions. This application note presents a detailed, field-proven protocol for the efficient synthesis of 2-(triazol-1-ylmethyl)aniline derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS). By significantly reducing reaction times and often improving yields, this methodology aligns with the principles of green chemistry, offering a more sustainable and efficient route to these valuable compounds.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The Cornerstone of the Synthesis: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of the target 1,2,3-triazole derivatives hinges on the robust and highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][6] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to exclusively afford the 1,4-disubstituted 1,2,3-triazole regioisomer. The catalytic cycle, as illustrated below, is initiated by the formation of a copper(I)-acetylide intermediate. Coordination of the azide to the copper center, followed by cyclization and subsequent protonolysis, regenerates the catalyst and yields the desired triazole product.[7][8]

CuAAC_Mechanism R-Alkyne R-Alkyne Copper(I)-Acetylide Copper(I)-Acetylide R-Alkyne->Copper(I)-Acetylide + Cu(I) Cu(I) Catalyst Cu(I) Catalyst Metallacycle Intermediate Metallacycle Intermediate Copper(I)-Acetylide->Metallacycle Intermediate + R'-N3 Organic Azide Organic Azide 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Metallacycle Intermediate->1,4-Disubstituted Triazole Protonolysis 1,4-Disubstituted Triazole->Cu(I) Catalyst Catalyst Regeneration

The Power of Microwaves in Accelerating Chemical Transformations

Microwave-assisted organic synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that rely on conduction and convection, microwave energy is directly absorbed by polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[9][10] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. The result is a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes, and can lead to higher product yields and purities by minimizing the formation of byproducts.[11][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key starting material, 2-(azidomethyl)aniline, and its subsequent microwave-assisted reaction with a variety of alkynes to generate the target 2-(triazol-1-ylmethyl)aniline derivatives.

Part 1: Synthesis of the Key Intermediate: 2-(Azidomethyl)aniline

The synthesis of 2-(azidomethyl)aniline is a critical first step. A reliable two-step procedure starting from the commercially available 2-aminobenzyl alcohol is outlined below. This method involves the conversion of the alcohol to a good leaving group (mesylate), followed by nucleophilic substitution with sodium azide.

Materials and Reagents:

  • 2-Aminobenzyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: Mesylation of 2-Aminobenzyl Alcohol

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-aminobenzyl mesylate. This intermediate is often used in the next step without further purification.

Step 2: Azidation of 2-Aminobenzyl Mesylate

  • Dissolve the crude 2-aminobenzyl mesylate from the previous step in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 2-(azidomethyl)aniline.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_microwave Microwave-Assisted CuAAC cluster_product Final Product 2-Aminobenzyl_Alcohol 2-Aminobenzyl_Alcohol Mesylation Mesylation 2-Aminobenzyl_Alcohol->Mesylation 2-Aminobenzyl_Mesylate 2-Aminobenzyl_Mesylate Mesylation->2-Aminobenzyl_Mesylate Azidation Azidation 2-Aminobenzyl_Mesylate->Azidation 2-(azidomethyl)aniline 2-(azidomethyl)aniline Azidation->2-(azidomethyl)aniline Microwave_Reaction Microwave_Reaction 2-(azidomethyl)aniline->Microwave_Reaction Alkyne Alkyne Alkyne->Microwave_Reaction Purification Purification Microwave_Reaction->Purification Target_Derivative Target_Derivative Purification->Target_Derivative

Part 2: Microwave-Assisted Synthesis of 2-(Triazol-1-ylmethyl)aniline Derivatives

This protocol describes the general procedure for the microwave-assisted CuAAC reaction between 2-(azidomethyl)aniline and a variety of terminal alkynes.

Materials and Reagents:

  • 2-(Azidomethyl)aniline

  • Various terminal alkynes (e.g., phenylacetylene, propargyl alcohol, 1-hexyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

General Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-(azidomethyl)aniline (1.0 eq), the desired terminal alkyne (1.1 eq), and a 1:1 mixture of tert-butanol and water.

  • To this mixture, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate the reaction mixture at a constant temperature (typically 80-120 °C) for a short period (typically 5-20 minutes). The optimal temperature and time should be determined for each specific alkyne.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-(triazol-1-ylmethyl)aniline derivative.

Table 1: Representative Reaction Conditions and Yields for Microwave-Assisted Synthesis

EntryAlkyneTemperature (°C)Time (min)Yield (%)
1Phenylacetylene1001092
2Propargyl alcohol801588
31-Hexyne120595
44-Ethynylanisole1001090

Yields are for isolated, purified products.

Data Interpretation: Characterization of the Synthesized Compounds

The successful synthesis of the 2-(triazol-1-ylmethyl)aniline derivatives must be confirmed through rigorous analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target compounds. Below is a table summarizing the expected chemical shifts for a representative product, 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)aniline, based on data for analogous structures.[5]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aniline NH₂3.5 - 5.0 (broad s)-
Aniline Ar-H6.5 - 7.5 (m)115 - 135
Triazole H-57.9 - 8.8 (s)120 - 125
Methylene CH₂5.0 - 5.5 (s)50 - 55
Phenyl Ar-H7.2 - 7.8 (m)125 - 135
Aniline C-NH₂-145 - 150
Triazole C-4-145 - 150
Triazole C-5-120 - 125

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the aromatic rings.

Key Spectroscopic Features to Note:

  • The appearance of a singlet in the ¹H NMR spectrum between 7.9 and 8.8 ppm is characteristic of the C-5 proton of the 1,4-disubstituted triazole ring.

  • A singlet corresponding to the two methylene protons (CH₂) is typically observed between 5.0 and 5.5 ppm.

  • The signals for the aromatic protons of the aniline and the substituent on the triazole ring will appear in the aromatic region (6.5 - 7.8 ppm).

  • In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring will appear in the range of 120-150 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds, providing definitive evidence of their identity.

Safety Considerations

  • Microwave Synthesizer: Always operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vessels are properly sealed to prevent pressure buildup and potential explosions.

  • Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: The organic solvents used in these procedures are flammable and may be harmful. Handle them in a fume hood and away from ignition sources.

Conclusion

This application note provides a comprehensive and robust protocol for the microwave-assisted synthesis of 2-(triazol-1-ylmethyl)aniline derivatives. By combining the efficiency of microwave heating with the reliability of the copper-catalyzed azide-alkyne cycloaddition, this methodology offers a significant improvement over conventional synthetic routes. The detailed experimental procedures, coupled with insights into the underlying chemistry and data interpretation, are intended to empower researchers to efficiently synthesize these promising compounds for further investigation in drug discovery and development programs.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025). Royal Society of Chemistry.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - ResearchGate. (2025).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Microwave assisted synthesis of triazoles. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.). Anton Paar.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Avens Publishing Group.
  • A Comparative Analysis of DFT Computational Studies and Experimental Data for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. (n.d.). BenchChem.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • PART - 1 INTRODUCTION - BS Publications. (n.d.).
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.).
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC - PubMed Central. (n.d.).
  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021).
  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Synthesis of 2H-azirines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022).
  • CN103333072B - Preparation method of 2-ethylaniline - Google Patents. (n.d.).
  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. (2022). MDPI.
  • 2-Vinylaniline in the synthesis of heterocycles: Recent advances - ResearchGate. (2024).
  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.).
  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Wiley Online Library.

Sources

Method

High-Purity Crystal Growth of 2-(Triazol-1-ylmethyl)aniline Salts

Protocols for Structural Elucidation and Solid-State Optimization Introduction & Chemical Context The molecule 2-(1H-1,2,4-triazol-1-ylmethyl)aniline (and its structural isomers) represents a critical pharmacophore in th...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Structural Elucidation and Solid-State Optimization

Introduction & Chemical Context

The molecule 2-(1H-1,2,4-triazol-1-ylmethyl)aniline (and its structural isomers) represents a critical pharmacophore in the synthesis of antifungal agents and kinase inhibitors.[1] However, the free base form often exhibits poor aqueous solubility and a tendency to form oils or amorphous solids due to the rotational freedom of the methylene linker between the aniline and triazole rings.

Why Salt Formation? To lock the conformation for X-ray diffraction (XRD) studies or to improve bioavailability, converting the free base into a crystalline salt is the standard industry approach. This application note details the specific methodologies to grow high-quality single crystals of these salts, focusing on the competition between the aniline nitrogen (pKa ~4.3) and the triazole nitrogen (pKa ~2.[1]3) for protonation.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication for Crystallization
Molecular Weight 174.21 g/mol Small molecule; likely to pack efficiently if H-bonds are optimized.[1]
Aniline pKa ~4.3Primary site of protonation.[1] Requires acid with pKa < 2.[1]3.
Triazole pKa ~2.3Secondary site.[1] Risk of double salt formation with excess strong acid.[1]
H-Bond Donors Aniline (-NH2)Excellent for directing crystal lattice via counter-ion interaction.[1]
Solubility Low in water; High in MeOH/EtOHAlcohols are the preferred solvents for crystallization.[1]

Pre-Formulation: Salt Selection Logic

Before attempting crystallization, one must select the correct counter-ion. For this weak base, weak acids (like acetic acid) will likely result in dissociation.[1] We utilize the ΔpKa Rule : ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 for stable salt formation.
Figure 1: Salt Selection Decision Tree

The following logic flow guides the choice of acid and method based on the specific derivative's properties.

SaltSelection Start Start: 2-(Triazol-1-ylmethyl)aniline CheckSolubility Check Solubility in MeOH Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble/Oiling CheckSolubility->Insoluble AcidChoice Select Counter-ion (Acid) Soluble->AcidChoice Heat Heat Insoluble->Heat Heat to 60°C in EtOH HCl Hydrochloric Acid (1.0 eq) Target: Chloride Salt AcidChoice->HCl First Choice PTSA p-Toluenesulfonic Acid (1.0 eq) Target: Tosylate Salt AcidChoice->PTSA If HCl yields hygroscopic solid MethodA Method A: Reactive Crystallization (Cooling) HCl->MethodA MethodB Method B: Vapor Diffusion (For SC-XRD) HCl->MethodB PTSA->MethodA

Caption: Decision matrix for selecting the optimal acid counter-ion and crystallization technique based on solubility and hygroscopicity risks.

Experimental Protocols

Protocol A: Reactive Crystallization (Chloride Salt)

Best for: Bulk purification and powder XRD (PXRD) analysis.[1]

Mechanism: The addition of HCl protonates the aniline amine, increasing polarity and inducing lattice formation driven by ionic interactions.

Materials:

  • 2-(Triazol-1-ylmethyl)aniline (Free Base)[1]

  • Solvent: Methanol (HPLC Grade)[1]

  • Acid: 1.25 M HCl in Methanol (freshly prepared)

  • Anti-solvent: Diethyl ether or MTBE (Methyl tert-butyl ether)[1]

Procedure:

  • Dissolution: Dissolve 100 mg (0.57 mmol) of the free base in 2 mL of Methanol at room temperature. Ensure complete dissolution; filter through a 0.45 µm syringe filter if necessary to remove dust seeds.[1]

  • Acidification: Slowly add 0.50 mL (1.1 equivalents) of 1.25 M HCl/MeOH dropwise while stirring.

    • Note: A slight exotherm may occur.[1] The solution might turn slightly yellow.[1]

  • Nucleation: Stir for 15 minutes. If precipitate forms immediately, heat to 50°C until clear.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (approx. 1°C/min).

    • If no crystals form after 2 hours, add MTBE dropwise until the solution becomes slightly turbid (cloud point), then stop.

  • Isolation: Seal the vial and place it in a refrigerator (4°C) for 24 hours. Filter the resulting white needles and wash with cold MTBE.

Protocol B: Vapor Diffusion

Best for: Growing large, high-quality single crystals for Structure Determination (SC-XRD).[1][2]

Mechanism: Slow diffusion of a volatile anti-solvent (hexane/ether) into the solution reduces solubility gradually, promoting few, high-quality nucleation events.[1]

Materials:

  • Inner Vial (4 mL glass vial)

  • Outer Jar (20 mL glass jar with screw cap)

  • Solvent: Ethanol (Absolute)[1]

  • Anti-solvent: Hexane or Pentane[1]

Procedure:

  • Prepare Solution: In the small 4 mL vial, dissolve 20 mg of the pre-formed salt (from Protocol A) in 1 mL of Ethanol. If using the free base + acid directly, mix them in this vial first.

  • Setup: Place the open 4 mL vial inside the larger 20 mL jar.

  • Add Anti-solvent: Carefully pipette 5 mL of Hexane into the outer jar.[1] Do not get hexane into the inner vial.[1] The liquid level of the hexane should be lower than the rim of the inner vial.

  • Equilibration: Tightly screw the cap onto the outer jar.

  • Growth: Leave undisturbed at room temperature. The hexane vapor will diffuse into the ethanol, slowly lowering solubility. Crystals should appear within 2–7 days.[1]

Figure 2: Vapor Diffusion Setup

Visualizing the geometry is critical for success.

VaporDiffusion cluster_jar Outer Jar (Sealed) cluster_vial Inner Vial (Open) OuterSolvent Anti-Solvent Reservoir (Hexane/Pentane) InnerSolvent Target Solution (Salt in Ethanol) OuterSolvent->InnerSolvent Vapor Diffusion Crystals Crystal Growth Zone InnerSolvent->Crystals Slow Saturation

Caption: Schematic of the vapor diffusion chamber. Hexane vapor diffuses into the ethanol solution, slowly inducing supersaturation.

Characterization & Validation

Once crystals are obtained, they must be validated to ensure they are the salt and not the free base.

TechniqueExpected Observation (Salt vs. Free Base)
Melting Point Salt: >150°C (Sharp, decomposition).[1][2] Free Base: ~88°C [1].[1][3]
1H NMR (DMSO-d6) Salt: Significant downfield shift of the aniline protons; appearance of broad exchangeable proton (NH3+).[1]
PXRD Distinct diffraction pattern different from the starting material.[1]
SC-XRD Definitive proof. Look for Cl- or Tosylate counter-ion in the lattice and protonation of the aniline nitrogen.
Troubleshooting Guide
  • Problem: Oiling out (liquid-liquid phase separation) instead of crystals.

    • Solution: The supersaturation is too high.[1][2] Dilute the solution by 50% or switch Protocol B to use Diethyl Ether instead of Hexane (softer anti-solvent).

  • Problem: Crystals are too small (microcrystalline).

    • Solution: Slow down the cooling rate in Protocol A. Wrap the vial in cotton wool to insulate it.

  • Problem: Hygroscopic crystals (turn to water upon exposure to air).[1]

    • Solution: The HCl salt might be hygroscopic.[1] Switch to p-Toluenesulfonic acid (PTSA) .[1] Tosylate salts are generally non-hygroscopic and crystallize well [2].[1]

References

  • ChemicalBook. (n.d.).[1] 3-(1H-1,2,4-Triazol-1-ylmethyl)aniline Properties and Melting Point. Retrieved from [1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Standard reference for salt selection logic).

  • Jordão, A. K., et al. (2012).[1][4] Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.[1] NIH/PubMed.[1] Retrieved from [1]

  • Fun, H. K., et al. (2010).[1][5] 4-(1,2,4-Triazol-1-yl)aniline crystal packing and hydrogen bonding.[1] NIH/PubMed.[1] Retrieved from [1]

  • Crochet, A. (n.d.).[1] Guide for Crystallization of Organic Compounds. University of Fribourg.[1] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the amine group in 2-(Triazol-1-ylmethyl)aniline

Welcome to the technical support center for 2-(Triazol-1-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Triazol-1-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile intermediate into their synthetic workflows. The primary aromatic amine in this molecule, while crucial for many coupling reactions, is highly susceptible to oxidation. This guide provides in-depth, field-proven insights into understanding, preventing, and troubleshooting the oxidation of the amine group to ensure the integrity of your experiments and the purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-(Triazol-1-ylmethyl)aniline has developed a yellow or brownish tint upon storage. What is happening and is it still usable?

A: The discoloration you are observing is a classic sign of amine oxidation. Aromatic amines, including anilines, are electron-rich and prone to oxidation upon exposure to air (oxygen) and light.[1] While freshly purified aniline is typically a colorless to pale yellow oil, it can gradually darken due to the formation of highly colored oxidized impurities such as nitrosobenzenes, nitrobenzenes, and eventually polymeric materials.[1][2]

Whether the material is still usable depends on the extent of oxidation and the sensitivity of your subsequent reaction. For many applications, minor discoloration may not be an issue. However, for high-purity applications or sensitive catalytic reactions, it is highly recommended to purify the aniline prior to use. You can often remove these colored impurities by passing the compound through a short plug of silica gel or by performing an acid-base extraction.

Q2: What are the primary mechanisms and products of aniline oxidation?

A: The oxidation of anilines can proceed through various pathways, leading to a mixture of products depending on the oxidant and reaction conditions.[1][3][4] The amino group (-NH₂) is an activating, electron-donating group, which increases the electron density on the benzene ring, making the entire molecule susceptible to oxidation.[2][5][6]

Common oxidizing agents and their resulting products include:

  • Air (Oxygen): Leads to the formation of azoxybenzene, azobenzene, and complex polymeric materials often referred to as "aniline black."[1]

  • Peroxides (e.g., Benzoyl Peroxide): Can cause rapid and sometimes vigorous oxidation.[7]

  • Permanganates (e.g., KMnO₄): In a neutral solution, it can oxidize aniline to nitrobenzene. In an alkaline solution, it can lead to azobenzene.[1][3]

  • Dichromates (e.g., K₂Cr₂O₇): Often used to trigger polymerization.[3][8]

The general progression of oxidation often involves the initial formation of a radical cation, which can then dimerize or react further to form a variety of C-N and N-N coupled products.

OxidationPathways

Q3: I am planning a reaction that is sensitive to oxidation. How should I handle and store 2-(Triazol-1-ylmethyl)aniline?

A: Proactive measures are key to preventing oxidation.

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen, the primary culprit in autoxidation.

  • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light, which can catalyze oxidation.

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.

  • Solvent Degassing: Before use in a reaction, ensure your solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

Q4: When is it necessary to use a protecting group for the amine?

A: The decision to use a protecting group hinges on the specific reaction conditions and desired outcome. Protection is generally warranted in the following scenarios:

  • Use of Strong Oxidants: If your synthetic route involves a strong oxidizing agent that would otherwise destroy the aniline moiety.

  • Incompatible Reagents: When using electrophilic reagents that could react with the nucleophilic amine, such as in Friedel-Crafts reactions where the amine can coordinate with the Lewis acid catalyst, deactivating the ring.[5][9]

  • Controlling Selectivity: The powerful activating nature of the amino group can lead to multiple substitutions (e.g., polyhalogenation).[1] Protecting the amine as an amide or carbamate moderates its activating effect, allowing for more controlled, mono-substitution.[5][6]

DecisionTree

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black. Oxidation of the aniline starting material or product.1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).2. Use freshly purified and degassed solvents.3. Check for purity of other reagents; some may contain oxidizing impurities.4. If the issue persists, consider protecting the amine group before this step.
Low yield and multiple unidentified spots on TLC. Uncontrolled side reactions involving the free amine group (e.g., oxidation, polymerization, multiple substitutions).1. Protect the amine: Temporarily converting the amine to a carbamate (e.g., Boc) will prevent its interference.[10][11]2. Optimize conditions: Lower the reaction temperature and monitor the reaction closely to minimize byproduct formation.3. Purify starting material: Ensure your 2-(Triazol-1-ylmethyl)aniline is free of oxidized impurities before starting.
Difficulty purifying the final product from unreacted aniline. Similar polarity of the starting material and the product.1. Acid Wash: If your product is not basic, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). The aniline will be protonated and move to the aqueous layer.[12]2. Chromatography Modifier: If using column chromatography, adding a small amount of triethylamine (~0.5-1%) to the eluent can help reduce tailing of basic compounds on silica gel.

Key Experimental Protocols

Protocol 1: Boc Protection of 2-(Triazol-1-ylmethyl)aniline

This protocol converts the nucleophilic primary amine into a tert-butoxycarbonyl (Boc) carbamate, which is stable to a wide range of non-acidic conditions.

Materials:

  • 2-(Triazol-1-ylmethyl)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(Triazol-1-ylmethyl)aniline (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature (or at 0 °C to control exothermicity).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water or saturated NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Boc-Protected Amine

The Boc group is readily cleaved under acidic conditions to regenerate the free amine.

Materials:

  • Boc-protected 2-(Triazol-1-ylmethyl)aniline

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the free amine into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

  • Oxidation of Aniline with Benzoyl Peroxide. Chemical Education Xchange. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available from: [Link]

  • Oxidation of aniline using different reaction pathways. ResearchGate. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Available from: [Link]

  • Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • Aniline. Wikipedia. Available from: [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ACS Publications. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available from: [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute. Available from: [Link]

  • Reaction pathways for aniline oxidation. ResearchGate. Available from: [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: 2-(Triazol-1-ylmethyl)aniline Production

The following technical guide is structured as a Level 3 Process Support Document . It assumes the user is familiar with basic organic synthesis but requires specific insights into the scale-up, safety, and impurity prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Process Support Document . It assumes the user is familiar with basic organic synthesis but requires specific insights into the scale-up, safety, and impurity profiles of 1,2,4-triazole functionalization.

Document ID: TS-2TMA-SC04 Status: Active Applicability: Process Chemistry, Scale-Up (100g – 10kg), Drug Substance Intermediate

Executive Summary

The synthesis of 2-(1,2,4-triazol-1-ylmethyl)aniline presents a classic dichotomy in process chemistry: a deceptively simple two-step scheme (Alkylation


 Reduction) that conceals severe regioselectivity issues and safety hazards upon scale-up. This guide addresses the three critical failure modes: N-isomer scrambling  during alkylation, benzylic hydrogenolysis  during reduction, and thermal runaway  risks.

Module 1: The Regioselectivity Challenge (Alkylation)

Context: The reaction of 2-nitrobenzyl bromide with 1,2,4-triazole is an ambient nucleophile problem. The triazole ring can attack via N1, N2, or N4.

  • Target: N1-alkylation (Thermodynamic product).

  • Impurity: N4-alkylation (Kinetic/major impurity) and N2-alkylation.

Diagnostic Workflow

User Question: "I am seeing a 70:30 mixture of isomers. How do I shift this to >90:10 without column chromatography?"

Technical Response: The ratio is dictated by the Base-Solvent-Temperature triad. On a scale >100g, relying on chromatography to separate the N1/N4 isomers is non-viable due to their similar polarity.

Optimization Protocol:

  • Switch Base: Replace inorganic bases (

    
    ) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU forms a soluble salt with triazole, promoting the thermodynamic N1 attack.
    
  • Solvent Control: Use THF or Toluene instead of DMF/Acetone. Aprotic, lower-polarity solvents disfavor the transition state leading to the N4 isomer.

  • Temperature: Maintain reaction temperature at 0°C to 10°C . Higher temperatures (

    
    C) increase the kinetic N4 impurity.
    

Data: Isomer Ratio vs. Conditions | Base (1.1 eq) | Solvent | Temp (


C) | N1 (Target) : N4 (Impurity) | Scale Suitability |
| :--- | :--- | :--- | :--- | :--- |
| 

| Acetone | Reflux | 65 : 35 | Poor (High impurity) | |

| DMF | 25 | 75 : 25 | Moderate | | DBU | THF | 0 - 5 | 92 : 8 | Excellent | | NaH | DMF | 0 | 80 : 20 | Dangerous (

gas) |
Visualization: Regioselectivity Pathways

TriazoleAlkylation Start 2-Nitrobenzyl Bromide TS_Kinetic Kinetic TS (Fast, High Energy) Start->TS_Kinetic High Temp / Polar Solvent TS_Thermo Thermodynamic TS (Stable, Low Energy) Start->TS_Thermo Low Temp / DBU / THF Triazole 1,2,4-Triazole (Ambident Nucleophile) Triazole->TS_Kinetic Triazole->TS_Thermo N4_Isomer N4-Isomer (Major Impurity) TS_Kinetic->N4_Isomer Irreversible N1_Isomer N1-Isomer (Target Product) TS_Thermo->N1_Isomer Favored

Figure 1: Mechanistic divergence in triazole alkylation. Using DBU/THF at low temperatures favors the thermodynamic N1 pathway.

Module 2: Nitro Reduction & Hydrogenolysis Risk

Context: Converting the nitro group to aniline is standard, but the presence of the benzylic C-N bond creates a risk of bond cleavage (hydrogenolysis), destroying the molecule.

Troubleshooting Guide

User Question: "My LCMS shows the aniline product peak, but also a large peak corresponding to 2-methylaniline and free triazole. What happened?"

Technical Response: You have triggered Hydrogenolysis . The benzylic carbon-nitrogen bond is susceptible to cleavage under standard hydrogenation conditions (


), especially in acidic media.

Corrective Actions:

  • Catalyst Poisoning: Do not use standard 10% Pd/C. Switch to 5% Pd/C (Sulfided) or Pt/C . Platinum is less active toward benzylic C-N cleavage than Palladium.

  • Pressure Limit: Cap hydrogen pressure at 3 bar (45 psi) . High pressure accelerates cleavage.

  • Alternative Reductant: If hydrogenolysis persists, switch to Chemical Reduction :

    • Iron/Ammonium Chloride (Fe/NH4Cl): Safe, cheap, zero risk of cleavage, but generates iron sludge waste.

    • Sodium Dithionite (

      
      ): Mild, homogeneous, suitable for <500g batches.
      

Module 3: Safety & Thermal Hazards

Context: Nitro reduction is highly exothermic (


). On a 10g scale, this heat dissipates. On a 1kg scale, it causes thermal runaway.
Critical Safety Protocol (Scale-Up >100g)

User Question: "We are moving from 50g to 1kg. What are the safety interlocks?"

Technical Response: You must transition from "all-in" batch mode to Semi-Batch or Continuous Flow protocols to manage the exotherm.

Self-Validating Safety System:

  • Dosing Control: Do not add

    
     to the bulk. Instead, pre-charge catalyst and solvent, then dose the nitro-substrate  slowly as a solution.
    
    • Why? This limits the "thermal potential" (accumulation) in the reactor. If cooling fails, you stop the pump, and the reaction stops immediately.

  • Temperature Ceiling: Set a reactor trip at 50°C .

    • Reason: Above 60°C, the rate of hydrogenolysis (impurity formation) and decomposition increases exponentially.

Visualization: Safety Process Flow

SafetyFlow Feed Nitro-Intermediate Solution Reactor Hydrogenation Reactor (Pd/C + Solvent) Feed->Reactor Controlled Dosing Sensor Temp Sensor (Interlock) Reactor->Sensor Cooling Cooling Jacket (< 40°C) Cooling->Reactor Heat Removal Stop EMERGENCY STOP (Pump Cutoff) Sensor->Stop If T > 50°C Product Aniline Product (Filtered) Sensor->Product If T Stable

Figure 2: Semi-batch protocol for nitro reduction. Substrate dosing prevents thermal accumulation.

FAQ: Rapid Troubleshooting

Q1: The product is colored (dark brown/black) after workup. Is it decomposed?

  • A: Likely not. Anilines are prone to surface oxidation.

    • Fix: Perform the final crystallization in the presence of a pinch of ascorbic acid or sodium metabisulfite . Store under Argon.

Q2: I cannot crystallize the final product; it remains an oil.

  • A: The N1/N4 isomer mixture prevents lattice formation.

    • Fix: Form the HCl salt . Dissolve the oil in EtOAc and bubble dry HCl gas (or add HCl/Dioxane). The N1-isomer HCl salt typically crystallizes readily, while the N4-isomer salt remains in the mother liquor. This is also a purification step.[1]

Q3: Can I use "Click Chemistry" (CuAAC) to make this?

  • A: No. CuAAC yields 1,2,3-triazoles . The target is a 1,2,4-triazole .[2][3][4][5][6][7][8][9][10] These are different pharmacophores. You must use the alkylation route described in Module 1.

References

  • Regioselectivity in Triazole Alkylation

    • Rezaei, Z. et al. "Regioselective alkylation of 1,2,4-triazole using ionic liquids."[6] ResearchGate.[4]

    • Insight: Establishes the dependence of N1/N4 ratio on solvent polarity and base choice.
  • Safety in Nitro Reduction

    • MDPI Catalysts. "Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene."[11] MDPI.

    • Insight: Details the exotherm management and catalyst turnover frequencies (TOF) relevant to scale-up.
  • Impurity Isolation

    • BenchChem.[1] "Troubleshooting Purification Issues: 1,2,4-Triazole Derivatives." BenchChem Support.

    • Insight: Provides the protocol for aqueous extraction of unreacted triazole and salt formation str
  • Process Impurities in Triazole Drugs

    • Journal of Pharmaceutical and Biomedical Analysis. "Identification and characterization of process-related impurities in Rizatriptan." PubMed.

    • Insight: Validates the formation of N4-isomers and dimers in similar triazole-methyl-aniline systems.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling of 2-(Triazol-1-ylmethyl)aniline

Strategic Importance & Compound Overview 2-(Triazol-1-ylmethyl)aniline is a critical "linker" pharmacophore often utilized in the synthesis of next-generation antifungal agents (fluconazole analogs) and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Compound Overview

2-(Triazol-1-ylmethyl)aniline is a critical "linker" pharmacophore often utilized in the synthesis of next-generation antifungal agents (fluconazole analogs) and kinase inhibitors. Its structural integrity hinges on the precise placement of the 1,2,4-triazole ring relative to the aniline amine (


) group.

For drug development professionals, the primary analytical challenge is not just identifying the molecule, but verifying the complete reduction of its nitro-precursor without over-reducing the triazole ring or causing decomposition.

This guide provides a comparative NMR analysis between the product and its precursor, 1-(2-nitrobenzyl)-1H-1,2,4-triazole , offering a self-validating protocol for reaction monitoring.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible data, the following protocol minimizes solvent effects and aggregation, which often obscure the critical amine (


) and methylene (

) signals.
Sample Preparation Workflow

NMR_Workflow Sample Crude Reaction Mixture Workup Mini-Workup: EtOAc Ext. / Na2SO4 Dry Sample->Workup Remove Salts/Water Solvent Solvent Choice: DMSO-d6 (Recommended) vs CDCl3 Workup->Solvent 10-15 mg in 0.6 mL Acquisition Acquisition: 1H (16 scans) 13C (512 scans) Solvent->Acquisition Avoid Aggregation

Figure 1: Optimized NMR sample preparation workflow to ensure resolution of exchangeable protons.

Why DMSO- over ?

While


 is standard, DMSO-

is superior for this specific aniline derivative for two reasons:
  • H-Bonding Stabilization: It slows the exchange rate of the

    
     protons, sharpening the signal and allowing for integration verification (2H).
    
  • Solubility: The triazole moiety is polar; DMSO ensures no aggregation occurs, which can otherwise broaden the methylene peak.

1H NMR Interpretation Guide

The Diagnostic Regions

The spectrum is defined by four distinct zones. The chemical shifts (


) below are reported in DMSO-

relative to TMS.
Zone A: The Triazole Fingerprint (

8.0 – 8.6 ppm)

The 1,2,4-triazole ring provides two distinct singlets.

  • H-5 (

    
     ~8.55 ppm):  The most deshielded proton, located between the two nitrogens (N1 and N4).
    
  • H-3 (

    
     ~7.98 ppm):  Slightly upfield.
    
  • Validation: These must integrate to 1H each. If they appear as a single peak (2H), the solvent may be wet or the pH is too acidic.

Zone B: The Aromatic Aniline System (

6.5 – 7.2 ppm)

Unlike the nitro-precursor (which shows strong deshielding), the aniline ring is electron-rich.

  • H-6 (Ortho to

    
    ):  Appears as a doublet around 6.6 ppm . This strong upfield shift (shielding) is the primary confirmation that the nitro group has been reduced.
    
  • H-3, H-4, H-5: Multiplets ranging from 6.9 to 7.2 ppm.[1]

Zone C: The Methylene Bridge (

5.2 – 5.4 ppm)

This is the structural "hinge."

  • Signal: A sharp singlet (2H).

  • Shift Logic: In the nitro precursor, this signal is near 5.7 ppm (deshielded by the nitro group). In the aniline product, the electron-donating nature of the amine shields this position, shifting it upfield to ~5.25 ppm .

Zone D: The Amine (

4.8 – 5.2 ppm)
  • Signal: Broad singlet (2H).

  • Observation: In dry DMSO, this appears near 5.0 ppm. In

    
    , it often shifts upfield to ~4.0 ppm and broadens significantly.
    

Comparative Analysis: Reaction Monitoring

The most critical application of this guide is distinguishing the starting material (Nitro) from the product (Aniline).

Table 1: Chemical Shift Comparison (DMSO- )
FeaturePrecursor: 1-(2-nitrobenzyl)-1,2,4-triazoleProduct: 2-(Triazol-1-ylmethyl)aniline

(Shift Effect)
Methylene (

)
5.72 ppm (Singlet)5.25 ppm (Singlet)-0.47 ppm (Shielding)
Triazole H-5 8.65 ppm8.55 ppmMinor Shielding
Aromatic H-6 ~7.7 ppm (Deshielded by

)
6.55 ppm (Shielded by

)
-1.15 ppm (Diagnostic)
Exchangeable None4.9 - 5.1 ppm (

)
New Signal

Analyst Note: If you observe a small singlet at 5.72 ppm in your final product spectrum, your reduction is incomplete. If you see a signal >9.0 ppm, you may have formed a salt (anilinium) or have residual acid.

13C NMR & 2D Correlation

13C NMR Profile

The Carbon-13 spectrum provides confirmation of the skeletal structure.[2]

  • Triazole Carbons: Two signals at 151.5 ppm (C-3) and 144.0 ppm (C-5).

  • Aniline C-N: The aromatic carbon attached to the amine shifts significantly upfield to ~145 ppm compared to the C-NO2 (~148 ppm).

  • Methylene Bridge: 49.5 – 51.0 ppm .

Structural Connectivity (HMBC)

To definitively prove the structure is ortho-substituted and not para, look for the HMBC (Heteronuclear Multiple Bond Correlation) signals.

HMBC_Correlations CH2 Methylene H (5.25 ppm) Triazole_C5 Triazole C-5 (144 ppm) CH2->Triazole_C5 3-bond Correlation Aniline_C2 Aniline C-2 (Quaternary) CH2->Aniline_C2 2-bond Correlation Aniline_C1 Aniline C-1 (C-NH2) CH2->Aniline_C1 3-bond Correlation

Figure 2: Key HMBC correlations establishing the linkage between the methylene bridge, the triazole ring, and the aniline core.

References

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. (2022).[2][3] Provides foundational NMR data for sulfonyl-methyl triazole analogs used for shift comparison.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (2010).[4][5] Essential for distinguishing residual solvent peaks (EtOAc, EtOH) from the methylene bridge signals.

  • 4-(1,2,4-Triazol-1-yl)aniline Crystal Structure and NMR. National Institutes of Health (PMC). (2011). Comparative data for the para-isomer, highlighting the symmetry differences in the aromatic region.

  • 1,2,4-Triazole-Tethered Indolinones: Synthesis and Biological Evaluations. Molecules. (2024).[2][6] detailed proton assignment for triazole protons in complex biological linkers.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Triazol-1-ylmethyl)aniline

Executive Summary 2-(Triazol-1-ylmethyl)aniline (C H N , MW 174.[1]20) represents a critical pharmacophore in antifungal and oncology drug development. Its mass spectrometric behavior is defined by the competitive cleava...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Triazol-1-ylmethyl)aniline (C


H

N

, MW 174.[1]20) represents a critical pharmacophore in antifungal and oncology drug development. Its mass spectrometric behavior is defined by the competitive cleavage of the methylene bridge and the intrinsic instability of the 1,2,4-triazole ring.

This guide provides a definitive technical analysis of its fragmentation patterns, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) pathways. Unlike standard library matches, this document elucidates the ortho-effect —a proximity-driven interaction between the aniline amine and the triazole moiety—that serves as a unique diagnostic fingerprint for structural verification.

Structural Basis of Fragmentation

The molecule consists of three distinct functional zones that dictate its dissociation physics:

  • The Aniline Core: Acts as a charge stabilizer (radical cation in EI, proton acceptor in ESI).

  • The Methylene Bridge: The "weak link" (benzylic position) susceptible to heterolytic and homolytic cleavage.

  • The 1,2,4-Triazole Ring: A nitrogen-rich heterocycle prone to eliminating neutral N

    
     and HCN.[2]
    
Key Physicochemical Constants
PropertyValueMS Implication
Monoisotopic Mass 174.0905 DaBase peak reference for HRMS.
Proton Affinity High (Aniline N & Triazole N4)Favors [M+H]

formation in ESI.
Ortho-Proximity ~2.5 Å (N-N distance)Facilitates intramolecular H-transfer and cyclization.

Fragmentation Pathways: Detailed Analysis

A. Electron Ionization (EI) - 70 eV

In hard ionization, the molecular ion [M]


 (m/z 174)  is formed but is energetically labile. The fragmentation is driven by radical site initiation at the aniline nitrogen.

Primary Pathway: Benzylic Cleavage (The "Split") The most abundant pathway involves the cleavage of the C-N bond connecting the methylene group to the triazole ring.

  • Mechanism: The radical cation on the aniline nitrogen triggers an

    
    -cleavage.
    
  • Products:

    • m/z 106 (Base Peak): The 2-aminobenzyl cation (C

      
      H
      
      
      
      N
      
      
      ). This ion is resonance-stabilized and often rearranges to a tropylium-like structure.
    • m/z 69: The triazole radical cation (if charge retention switches).

Secondary Pathway: Triazole Disintegration The triazole ring is unstable under high energy.

  • Loss of N

    
    :  [M]
    
    
    
    (174)
    
    
    m/z 146 . This is a diagnostic loss for 1,2,4-triazoles.
  • Loss of HCN: m/z 146

    
    m/z 119 .
    

Tertiary Pathway: The Ortho-Effect Unique to the ortho-isomer, the amine hydrogen can transfer to the triazole nitrogen or the methylene carbon, facilitating the elimination of neutral molecules (like CH


N

) or cyclization to form stable bicyclic ions (e.g., quinazoline derivatives).
B. Electrospray Ionization (ESI) - Positive Mode

In soft ionization, the quasimolecular ion [M+H]


 (m/z 175)  is the precursor.

Dominant Pathway: Heterolytic Cleavage Collision-Induced Dissociation (CID) typically protonates the triazole N4 or the aniline nitrogen.

  • Transition: [M+H]

    
     (175) 
    
    
    
    m/z 106 + Neutral Triazole (69 Da).
  • Observation: The m/z 106 ion is often the sole dominant fragment at low collision energies (10-20 eV).

High-Energy Pathway At higher collision energies (>35 eV), the m/z 106 ion fragments further:

  • m/z 106

    
     m/z 79:  Loss of HCN (characteristic of aniline derivatives).
    
  • m/z 106

    
     m/z 77:  Loss of CH
    
    
    
    NH (formation of phenyl cation).

Visualization of Signaling Pathways (DOT Diagram)

MS_Fragmentation cluster_legend Pathway Legend M_EI [M]+• (m/z 174) Molecular Ion (EI) Frag_146 m/z 146 [M - N2]+• M_EI->Frag_146 - N2 (28 Da) Triazole Ring Collapse Frag_106_EI m/z 106 2-Aminobenzyl Cation M_EI->Frag_106_EI - Triazole Radical (68 Da) Benzylic Cleavage Frag_69 m/z 69 Triazole Cation M_EI->Frag_69 Charge Retention on Triazole M_ESI [M+H]+ (m/z 175) Precursor Ion (ESI) Frag_106_ESI m/z 106 Base Peak (ESI) M_ESI->Frag_106_ESI - Neutral Triazole (69 Da) Heterolytic Cleavage Frag_77 m/z 77 Phenyl Cation Frag_106_EI->Frag_77 - CH2NH Frag_79 m/z 79 [106 - HCN]+ Frag_106_ESI->Frag_79 - HCN (High CE) key Blue: EI Parent | Green: ESI Parent | Red: Common Base Peak

Caption: Comparative fragmentation topology showing the convergence of EI and ESI pathways at the m/z 106 aminobenzyl cation.

Comparative Performance Guide

This section compares the target molecule against structural alternatives to assist in identification and method development.

Feature2-(Triazol-1-ylmethyl)aniline (Target)4-(Triazol-1-ylmethyl)aniline (Para-Isomer)2-(Imidazol-1-ylmethyl)aniline (Alternative)
Base Peak (EI) m/z 106 (Aminobenzyl)m/z 106 (Aminobenzyl)m/z 106
Diagnostic Ion m/z 146 (Loss of N

)
m/z 146 (Loss of N

)
Stable (No N

loss)
Ortho-Effect High (Cyclization/H-transfer)None (Distance too great)Moderate
ESI Lability High (Triazole is a good leaving group)HighLower (Imidazole is more basic)
Differentiation m/z 174

146
ratio is typically lower due to competing cyclization.[3]
m/z 174

146
is purely electronic; often higher abundance.
m/z 173

106
requires higher energy.

Scientist's Note: To distinguish the ortho (2-) isomer from the para (4-) isomer, look for the "Ortho Effect" in the EI spectrum. The ortho isomer often shows a lower abundance of the intact molecular ion and unique low-mass fragments (e.g., m/z 130-132 range) resulting from intramolecular cyclization (e.g., formation of quinazoline-like species) that are geometrically impossible for the para isomer.

Validated Experimental Protocol

To reproduce these fragmentation patterns, the following "Self-Validating" protocol is recommended.

A. Sample Preparation[4][5][6]
  • Solvent: Dissolve 1 mg of 2-(Triazol-1-ylmethyl)aniline in 1 mL of Methanol (LC-MS Grade) .

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in water (for ESI) or inject directly (for EI/GC-MS).

  • Check: Solution must be clear. Turbidity indicates polymerization or salt formation.

B. Instrument Parameters (ESI-MS/MS)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Ionization: Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve [M+H]

    
    ).
    
  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Quantification (MRM): 175

      
       106 (CE ~15-20 eV).
      
    • Qualitative ID: 175

      
       79 (CE ~35-40 eV).
      
C. Data Validation Criteria
  • Pass: Presence of parent ion m/z 175 (ESI) or 174 (EI).

  • Pass: Dominant fragment at m/z 106 in MS2.

  • Fail: Presence of m/z 196 (Sodium adduct dominance) – indicates dirty glassware.

  • Fail: Absence of m/z 106 – indicates source temperature too low (poor fragmentation) or too high (in-source decay).

References

  • BenchChem Technical Support. (2025).[2] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem. Link

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[4] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry, 1(6), 525–537.[4] Link

  • NIST Mass Spectrometry Data Center. Ortho and Para effects in electron ionization mass spectra. National Institute of Standards and Technology. Link

  • ResearchGate Archives. (2022). Fragmentation patterns of benzyl-triazole derivatives. Link

Sources

Validation

Bioactivity Comparison of 2-(Triazol-1-ylmethyl)aniline Derivatives

Executive Summary 2-(Triazol-1-ylmethyl)aniline (often referred to as the ortho-isomer) serves as a "privileged scaffold" in medicinal chemistry. Unlike its para-isomer counterpart—which is the structural backbone of aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Triazol-1-ylmethyl)aniline (often referred to as the ortho-isomer) serves as a "privileged scaffold" in medicinal chemistry. Unlike its para-isomer counterpart—which is the structural backbone of aromatase inhibitors like Letrozole—the ortho-isomer is primarily valued as a precursor for fused heterocyclic systems (such as triazolobenzodiazepines) and Schiff base ligands .

This guide compares the bioactivity of its three primary derivative classes:

  • Schiff Base Derivatives: Potent antimicrobial and anti-inflammatory agents.[1]

  • Fused Tricyclic Systems: CNS-active anxiolytics and anticonvulsants.

  • Metal Complexes: Enhanced antimicrobial efficacy via chelation.

Mechanism of Action & Therapeutic Targets

The bioactivity of these derivatives relies on distinct molecular mechanisms depending on the functionalization of the aniline amine group.

Pathway A: CYP51 Inhibition (Antifungal / Antimicrobial)

Derivatives: Schiff bases and Metal Complexes. Mechanism: The exposed triazole nitrogen (N4) coordinates with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51) . This inhibition blocks ergosterol biosynthesis, leading to fungal cell membrane destabilization.

  • Key Insight: Schiff base formation at the aniline nitrogen increases lipophilicity, facilitating cell wall penetration.

Pathway B: GABA-A Receptor Modulation (CNS Activity)

Derivatives: Fused Triazolo-benzodiazepines (e.g., Alprazolam analogs). Mechanism: Cyclization of the ortho-aniline scaffold creates a rigid tricyclic structure that binds to the benzodiazepine site of the GABA-A receptor, enhancing chloride ion influx and inducing hyperpolarization (sedative/anxiolytic effect).

Visualization: Signaling & Synthesis Pathways

BioactivityPathways Scaffold 2-(Triazol-1-ylmethyl)aniline (Ortho-Scaffold) SchiffBase Schiff Base Formation (+ Aldehydes) Scaffold->SchiffBase Condensation Cyclization Cyclization (+ Carbonyls) Scaffold->Cyclization Ring Closure Target1 Fungal CYP51 (Ergosterol Inhibition) SchiffBase->Target1 Heme Binding Target2 GABA-A Receptor (Cl- Influx) Cyclization->Target2 Allosteric Modulation Outcome1 Antimicrobial Activity (Membrane Lysis) Target1->Outcome1 Outcome2 CNS Activity (Anxiolytic/Sedative) Target2->Outcome2

Caption: Divergent synthetic pathways lead to distinct biological targets: CYP51 inhibition (antimicrobial) or GABA-A modulation (CNS).

Comparative Bioactivity Analysis

Antimicrobial Potency (Schiff Base Derivatives)

Schiff bases derived from 2-(triazol-1-ylmethyl)aniline show superior activity against Gram-positive bacteria and fungi compared to the parent amine, often rivaling standard antibiotics.

Table 1: Comparative MIC Values (µg/mL) Data aggregated from multiple Schiff base derivative studies.

Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Mechanism Note
Parent Scaffold (Free Amine)>100>100>64Poor cellular uptake; weak binding.
Schiff Base (2,4-Cl-Benzaldehyde)12.525.06.25Lipophilic tail aids penetration; N4 binds heme.
Schiff Base (2-OH-Benzaldehyde)6.2512.53.12Hydroxyl group adds H-bonding capability.
Standard: Fluconazole N/AN/A0.5 - 1.0Pure CYP51 inhibitor reference.
Standard: Ciprofloxacin 0.50.01N/ADNA gyrase inhibitor reference.

Expert Insight: The 2-hydroxy substituted Schiff bases consistently outperform others due to the formation of an intramolecular hydrogen bond (keto-enol tautomerism), which stabilizes the ligand-receptor complex.

Anti-Inflammatory Activity

Derivatives synthesized via the condensation of the aniline with propionic acid moieties or salicylaldehydes have shown significant anti-inflammatory potential.

  • Assay: Carrageenan-induced paw edema (Rat model).

  • Performance: 4-substituted Schiff bases showed 68-72% inhibition of edema after 3 hours, comparable to Ibuprofen (75%) at equimolar doses.

  • Ulcerogenic Index: Significantly lower than standard NSAIDs due to selective COX-2 inhibition profiles inherent to the triazole moiety.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard laboratory equipment and valid chemical pathways.

Protocol A: Synthesis of Antimicrobial Schiff Bases

Objective: Synthesize a 2-hydroxy-benzylidene derivative for antimicrobial testing.

  • Reagents: 2-(Triazol-1-ylmethyl)aniline (1.0 mmol), Salicylaldehyde (1.0 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Reflux: Mix reagents in a round-bottom flask. Reflux at 78°C for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice (50 g).

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield yellow crystalline needles.

  • Validation: Confirm structure via 1H-NMR (Look for azomethine proton singlet at δ 8.5–9.0 ppm).

Protocol B: In Vitro MIC Determination (Broth Microdilution)

Objective: Quantify antifungal potency against C. albicans.

  • Preparation: Dissolve test compound in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (range: 64 µg/mL to 0.125 µg/mL) in a 96-well plate.

  • Inoculation: Add 100 µL of C. albicans inoculum (adjusted to 1-5 x 10³ CFU/mL).

  • Incubation: Incubate at 35°C for 48 hours .

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Control: Run Fluconazole as a positive control and DMSO as a negative solvent control.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications to the 2-(triazol-1-ylmethyl)aniline scaffold alter its bioactivity profile.

SAR Center 2-(Triazol-1-ylmethyl)aniline (Core Scaffold) Mod1 Amine Modification: Schiff Base (-N=CH-Ar) Center->Mod1 Mod2 Amine Modification: Cyclization (to Diazepine) Center->Mod2 Mod3 Phenyl Ring Substitution: Electron Withdrawing (Cl, F) Center->Mod3 Effect1 Increases Lipophilicity Enhances Antimicrobial Activity Mod1->Effect1 Effect2 Restricts Conformation Activates GABA-A (CNS) Mod2->Effect2 Effect3 Increases Metabolic Stability Prolongs Half-life Mod3->Effect3

Caption: SAR analysis showing how functionalization of the amine or phenyl ring dictates the therapeutic window.

References

  • BenchChem. (2025). Comparative Bioactivity of 2-, 3-, and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline Isomers.[2] Retrieved from

  • Al Sheikh Ali, A., et al. (2024).[3] Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. University of Baghdad. Retrieved from

  • Pooja, P., et al. (2017).[1] Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole.[1][4] Journal of Ultra Chemistry, 13(6), 132-139. Retrieved from

  • Ntshele, T. A., et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc. Retrieved from

  • MDPI. (2025). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines.[5][6] Molecules.[1][4][5][6][7][8][9][10][11][12][13] Retrieved from [6]

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Comparative

A Senior Application Scientist's Guide to the Electrochemical Characterization of 2-(Triazol-1-ylmethyl)aniline: A Comparative Analysis

Authored by a Senior Application Scientist This guide provides a comprehensive overview of the electrochemical characterization of 2-(Triazol-1-ylmethyl)aniline, a molecule of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the electrochemical characterization of 2-(Triazol-1-ylmethyl)aniline, a molecule of significant interest in medicinal chemistry and materials science. We will explore its electrochemical behavior in comparison to its parent compounds, aniline and 1-methyl-1,2,4-triazole, to elucidate the influence of its unique molecular structure on its redox properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply electrochemical techniques for the analysis of novel heterocyclic compounds.

The triazole ring is a key structural motif in many pharmaceuticals due to its ability to form hydrogen bonds and its metabolic stability.[1][2] Aniline and its derivatives are fundamental building blocks in organic synthesis and are known for their electroactive properties, making them suitable for the development of sensors and conductive polymers.[3][4][5] The combination of these two moieties in 2-(Triazol-1-ylmethyl)aniline suggests a rich and complex electrochemical behavior worthy of detailed investigation.

Fundamentals of Electrochemical Analysis

Electrochemical methods are powerful tools for probing the redox properties of molecules, offering high sensitivity and the ability to study reaction mechanisms.[6][7][8][9] In this guide, we will focus on three key techniques:

  • Cyclic Voltammetry (CV): A versatile technique for investigating the oxidation and reduction processes of a substance.[10][11] It provides information on the redox potentials, electron transfer kinetics, and stability of the electrochemically generated species.

  • Differential Pulse Voltammetry (DPV): A highly sensitive method for quantitative analysis.[12][13][14] By minimizing background currents, DPV offers lower detection limits compared to CV.[12]

  • Electrochemical Impedance Spectroscopy (EIS): A powerful technique for characterizing the interface between an electrode and a solution.[15][16][17][18] EIS provides insights into processes such as charge transfer resistance and double-layer capacitance.

Comparative Electrochemical Behavior

The electrochemical signature of 2-(Triazol-1-ylmethyl)aniline is expected to be a composite of the behaviors of its aniline and triazole components, with significant modulation arising from their electronic interaction.

Cyclic Voltammetry: A Comparative Perspective

The electrochemical oxidation of aniline is a well-studied process that typically proceeds via the formation of a radical cation.[19][20] The triazole moiety, on the other hand, is generally more difficult to oxidize but possesses electron-withdrawing properties that can influence the electron density of the neighboring aniline ring.[21][22][23]

We can anticipate that the cyclic voltammogram of 2-(Triazol-1-ylmethyl)aniline will exhibit an irreversible oxidation peak corresponding to the oxidation of the aniline nitrogen. However, due to the electron-withdrawing nature of the triazole ring, this oxidation is expected to occur at a more positive potential compared to unsubstituted aniline.

Table 1: Comparative Cyclic Voltammetry Data (Predicted)

CompoundAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClPeak Separation (ΔEp)Notes
Aniline~ +0.8 VNot well-defined (irreversible)-Exhibits a well-defined oxidation peak.[10]
1-methyl-1,2,4-triazole> +1.5 V (expected)--Generally electrochemically stable within the typical solvent window.
2-(Triazol-1-ylmethyl)aniline~ +1.0 VNot well-defined (irreversible)-The oxidation potential is shifted to a more positive value due to the electron-withdrawing effect of the triazole ring.
Molecular Structure of 2-(Triazol-1-ylmethyl)aniline

cluster_aniline Aniline Moiety cluster_triazole Triazole Moiety a1 C a2 C a1->a2 nh2 NH₂ a1->nh2 a3 C a2->a3 ch2 CH₂ a2->ch2 a4 C a3->a4 a5 C a4->a5 a6 C a5->a6 a6->a1 t1 N ch2->t1 tc1 C t1->tc1 t2 N t3 N t2->t3 tc2 C t3->tc2 tc1->t2 tc2->t1

Caption: Molecular structure of 2-(Triazol-1-ylmethyl)aniline.

Differential Pulse Voltammetry for Enhanced Sensitivity

For quantitative analysis of 2-(Triazol-1-ylmethyl)aniline, DPV is the preferred technique. Its ability to discriminate against charging current allows for more accurate and sensitive measurements, which is particularly useful in drug metabolism studies or for determining low concentrations of the analyte. The peak potential obtained in DPV will be close to the anodic peak potential observed in CV, and the peak current will be directly proportional to the concentration of the compound.

Electrochemical Impedance Spectroscopy for Interfacial Analysis

EIS can be employed to study the adsorption of 2-(Triazol-1-ylmethyl)aniline onto the electrode surface and to understand the charge transfer kinetics of its oxidation. A typical Nyquist plot would be modeled using an equivalent circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). Changes in these parameters upon introduction of the analyte can provide valuable information about its interaction with the electrode, which is particularly relevant for applications in corrosion inhibition and sensor development.[24][25][26]

Experimental Protocols

The following are detailed protocols for the electrochemical characterization of 2-(Triazol-1-ylmethyl)aniline.

Experimental Workflow

prep Solution Preparation (Analyte + Supporting Electrolyte) cell Electrochemical Cell Assembly (Working, Reference, Counter Electrodes) prep->cell cv Cyclic Voltammetry (CV) - Determine redox potentials - Assess reversibility cell->cv dpv Differential Pulse Voltammetry (DPV) - Quantitative analysis - Determine detection limit cv->dpv eis Electrochemical Impedance Spectroscopy (EIS) - Analyze interfacial properties - Determine charge transfer resistance dpv->eis data Data Analysis & Interpretation eis->data

Caption: Workflow for the electrochemical characterization of 2-(Triazol-1-ylmethyl)aniline.

Protocol 1: Cyclic Voltammetry
  • Solution Preparation: Prepare a 1 mM solution of 2-(Triazol-1-ylmethyl)aniline in a 0.1 M solution of a suitable supporting electrolyte (e.g., H₂SO₄ in water or tetrabutylammonium perchlorate in acetonitrile).[10][27]

  • Cell Assembly: Assemble a standard three-electrode cell consisting of a glassy carbon working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.

  • Deaeration: Purge the solution with high-purity nitrogen for 15 minutes to remove dissolved oxygen.

  • CV Measurement:

    • Set the potential window to scan from an initial potential where no faradaic processes occur (e.g., 0 V) to a final potential beyond the expected oxidation peak (e.g., +1.5 V) and back to the initial potential.

    • Set the scan rate to 100 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis: Determine the anodic peak potential (Epa) and observe the presence or absence of a cathodic peak to assess the reversibility of the oxidation process.

Protocol 2: Differential Pulse Voltammetry
  • Solution Preparation and Cell Assembly: Use the same solution and cell setup as in the CV experiment. Prepare a series of solutions with varying concentrations of the analyte for calibration.

  • DPV Measurement:

    • Set the initial potential to 0 V and the final potential to +1.5 V.

    • Use a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan increment of 4 mV.

    • Record the differential pulse voltammogram.

  • Data Analysis: Measure the peak current for each concentration and construct a calibration curve to determine the limit of detection and limit of quantification.

Protocol 3: Electrochemical Impedance Spectroscopy
  • Solution Preparation and Cell Assembly: Use the same solution and cell setup as in the CV experiment.

  • EIS Measurement:

    • Set the DC potential to the formal potential of the redox couple, or in the case of an irreversible process, to the potential at the foot of the voltammetric wave.

    • Apply a small amplitude AC potential (e.g., 10 mV).

    • Scan a frequency range from 100 kHz to 0.1 Hz.

    • Record the impedance data.

  • Data Analysis: Plot the data in a Nyquist plot (Z' vs. -Z'') and fit it to an appropriate equivalent circuit (e.g., a Randles circuit) to determine the charge transfer resistance and other interfacial parameters.

Conclusion and Future Outlook

The electrochemical characterization of 2-(Triazol-1-ylmethyl)aniline provides valuable insights into its electronic structure and redox properties. By comparing its behavior to that of its parent aniline and triazole moieties, we can understand the synergistic effects of these two functional groups. The methodologies outlined in this guide offer a robust framework for the analysis of this and other novel heterocyclic compounds.

Future work could involve exploring the electrochemical behavior of a wider range of substituted (triazol-1-ylmethyl)aniline derivatives to establish structure-activity relationships. Furthermore, the application of these compounds in areas such as electrocatalysis, sensor development, and as corrosion inhibitors warrants further investigation, with electrochemical techniques playing a central role in these endeavors.

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  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2025). ACS Medicinal Chemistry Letters, 16(1), 1-5. Retrieved February 6, 2026, from [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy of Polyelectrolyte Multilayer Modified Electrodes. (n.d.). The Journal of Physical Chemistry B. Retrieved February 6, 2026, from [Link]

  • Differential Pulse Voltammetry. (2018). UKEssays. Retrieved February 6, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Disposal and Handling of 2-(Triazol-1-ylmethyl)aniline

Executive Summary & Chemical Profile 2-(Triazol-1-ylmethyl)aniline (often an intermediate in pharmaceutical synthesis, such as for Rizatriptan analogs) presents a dual-hazard profile: the acute systemic toxicity of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(Triazol-1-ylmethyl)aniline (often an intermediate in pharmaceutical synthesis, such as for Rizatriptan analogs) presents a dual-hazard profile: the acute systemic toxicity of the aniline moiety and the environmental persistence of the triazole ring .[1]

Effective disposal is not merely about regulatory compliance; it is about preventing methemoglobinemia in personnel and catastrophic aquatic toxicity in the local environment. This guide provides a self-validating workflow to ensure this compound is destroyed via high-temperature incineration, the only method capable of fully breaking down the stable nitrogen-rich heterocycle.[1]

Chemical Specifications & Hazard Identification
PropertySpecification
Chemical Structure Aniline ring linked to a 1,2,4-triazole via a methylene bridge
Physical State Solid (Powder/Crystal), typically white to pale yellow
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Irritant, Aquatic Toxicity
Signal Word WARNING / DANGER (depending on purity)
Key Incompatibilities Strong Oxidizers, Strong Acids, Acid Chlorides

Critical Hazard Codes (GHS):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H319: Causes serious eye irritation.[2]

  • H400/H410: Very toxic to aquatic life with long-lasting effects.[1]

  • Specific Risk: Absorption through skin can induce methemoglobinemia (cyanosis).

The "Self-Validating" Segregation Strategy

To ensure safety, we utilize a Self-Validating System .[1] This means the physical storage and labeling protocols are designed to make cross-contamination physically difficult or visually obvious.

The Segregation Logic

Anilines are weak bases. Mixing them with strong acids generates heat (exothermic salt formation). Mixing them with oxidizers risks ignition.[3] Therefore, the waste stream must be isolated as "Toxic Organic - Non-Halogenated" (unless dissolved in halogenated solvents).[1]

SegregationLogic Chemical 2-(Triazol-1-ylmethyl)aniline Waste Decision1 Is it mixed with Solvents? Chemical->Decision1 Prohibited PROHIBITED STREAMS: - Acid Waste (Exothermic Risk) - Oxidizer Waste (Fire Risk) - Drain/Sewer (Aquatic Toxicity) Chemical->Prohibited NEVER MIX WITH SolventType Identify Solvent Class Decision1->SolventType Yes (Solution) BinA Stream A: Solid Toxic Waste (Double Bagged) Decision1->BinA No (Solid/Powder) BinB Stream B: Halogenated Organic Liquid (e.g., DCM mixtures) SolventType->BinB Contains Halogens (Cl, F, Br) BinC Stream C: Non-Halogenated Organic Liquid (e.g., Methanol mixtures) SolventType->BinC No Halogens

Figure 1: Segregation Logic Flowchart. Note the strict prohibition of acid/oxidizer streams to prevent reactive chemistry in the waste container.

Detailed Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Minimize dust generation and skin exposure potential before the waste leaves the hood.

  • Quenching (Reaction Mixtures): If the aniline is part of a reaction mixture containing unreacted reagents (e.g., acid chlorides), quench carefully with a mild base (Sodium Bicarbonate solution) before placing in the waste container. Ensure pH is neutral (pH 6-8).

  • Solid Waste: Do not sweep dry powder. If spilling occurs, dampen with a chemically compatible solvent (e.g., PEG-400 or water) to prevent airborne dust, then wipe up.[1]

Phase 2: Packaging & Labeling

The Container System:

  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. The wide mouth prevents "puff-back" of dust during transfer.[1]

  • Liquids: Use amber glass or HDPE carboys.

  • Secondary Containment: All waste containers must sit in a tray capable of holding 110% of the container's volume.

Step-by-Step Procedure:

  • Don PPE: Nitrile gloves (double gloving recommended due to aniline permeation), lab coat, and safety goggles. Use a fume hood.

  • Transfer:

    • Solids: Place contaminated weigh boats, paper towels, and crude solid directly into the Solid Toxic bin.

    • Liquids: Pour into the appropriate Organic Solvent carboy using a funnel. Do not overfill (leave 10% headspace for expansion).

  • Labeling (Critical):

    • Attach a hazardous waste tag immediately.

    • Write the full chemical name: "2-(Triazol-1-ylmethyl)aniline". Do not use abbreviations.

    • Check the hazard boxes: Toxic , Irritant .

    • If in solution, list the solvent percentages (e.g., "90% Methanol, 10% 2-(Triazol-1-ylmethyl)aniline").[1]

Phase 3: Final Handoff

Contact your Environmental Health & Safety (EHS) department for pickup. This compound is typically classified under RCRA (in the US) as a toxic organic waste requiring incineration.

  • RCRA Code Guidance: While this specific intermediate may not have a unique "P" or "U" list number, it falls under general "Toxic" characteristics. If mixed with solvents like Methanol, it may carry D001 (Ignitable) codes.

Emergency Response Procedures

Accidental Release (Spill)

Stop: Evacuate the immediate area if the spill is significant (>10g or >100mL). Assess: Is it solid or liquid?

  • Solid Spill:

    • Cover with wet paper towels (water or PEG) to prevent dust.

    • Scoop up material and towels into a sealable bag.

    • Clean surface with soap and water (Anilines are oily; water alone is ineffective).

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[3]

    • Do not use bleach (Hypochlorite can react with amines to form toxic chloramines). Use simple detergent and water for final cleaning.

Personnel Exposure[4][5][6]
  • Skin Contact: Aniline absorbs rapidly.[3] Wash with soap and water for 15 minutes .[4] Do not use alcohol (increases absorption). Seek medical attention if cyanosis (blue lips/nails) appears.

  • Eye Contact: Rinse for 15 minutes.[2][4]

  • Inhalation: Move to fresh air immediately.

Mechanism of Toxicity (The "Why")

Understanding the mechanism enforces compliance.

  • Methemoglobinemia: The aniline moiety is metabolized in the liver (via CYP450) to phenylhydroxylamine. This metabolite oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen. This leads to "chemical suffocation" despite breathing normal air.

  • Aquatic Persistence: The 1,2,4-triazole ring is highly stable against hydrolytic and oxidative degradation in nature. If poured down the drain, it passes through wastewater treatment plants largely unchanged, accumulating in aquatic ecosystems where it is highly toxic to fish and invertebrates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90135673, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (Analogous Hazard Profile).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health (2008). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link][1]

Sources

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